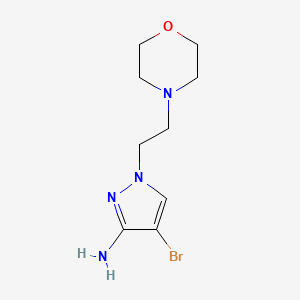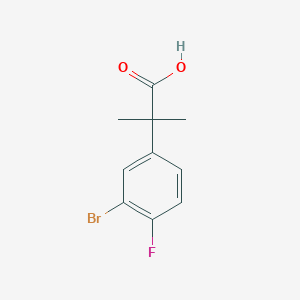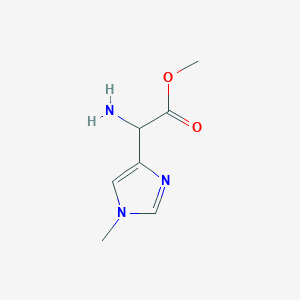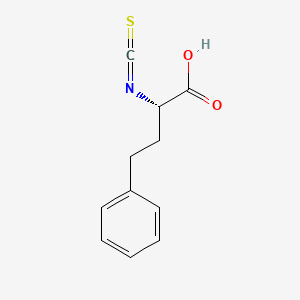![molecular formula C7H12Cl2F2N4 B13540926 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride](/img/structure/B13540926.png)
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a difluoromethyl group and a triazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a nucleophilic substitution reaction where a difluoromethyl group is introduced to the triazolopyridine core. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis processThe final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMSO .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, resulting in a wide range of derivatives .
Aplicaciones Científicas De Investigación
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Another fluorinated heterocyclic compound with similar structural features.
[1,2,4]triazolo[1,5-a]pyrimidines: Compounds with a similar triazole ring fused to a pyrimidine ring.
Uniqueness
The uniqueness of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride lies in its specific difluoromethyl group, which can enhance its biological activity and stability compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C7H12Cl2F2N4 |
|---|---|
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride |
InChI |
InChI=1S/C7H10F2N4.2ClH/c8-6(9)7-12-11-5-2-1-4(10)3-13(5)7;;/h4,6H,1-3,10H2;2*1H |
Clave InChI |
DIZRULYBZTWGAS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NN=C(N2CC1N)C(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


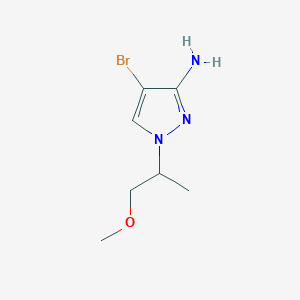
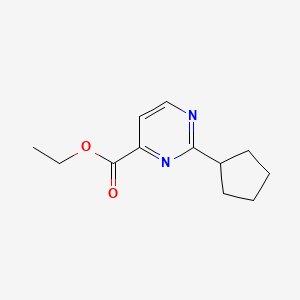
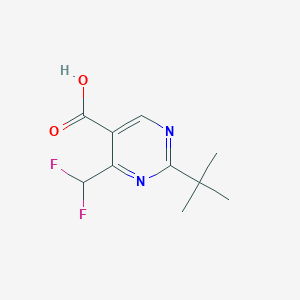
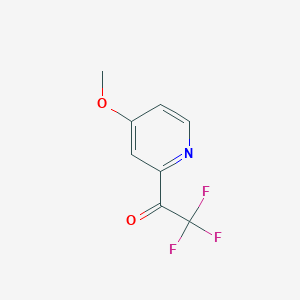
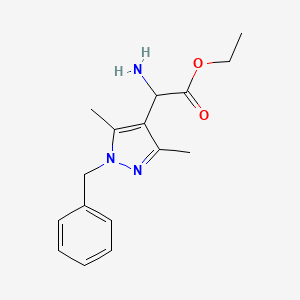
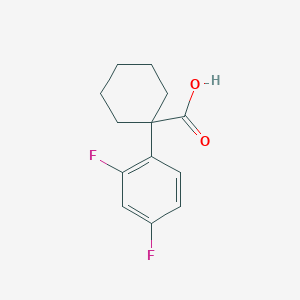
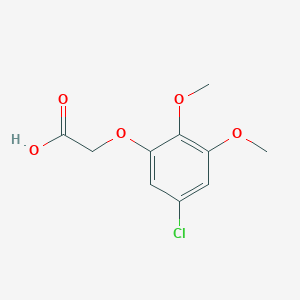
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)
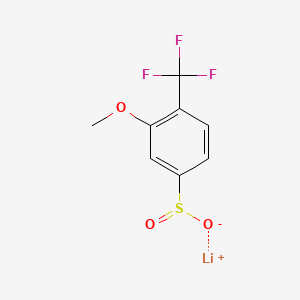
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)
